molecular formula C18H17Cl2N3O2 B6694145 N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline

Cat. No.: B6694145
M. Wt: 378.2 g/mol
InChI Key: DNZUPUJZYGUPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, an oxadiazole ring, and a methoxyaniline moiety

Properties

IUPAC Name

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-10-4-7-16(24-3)15(8-10)21-11(2)17-22-23-18(25-17)12-5-6-13(19)14(20)9-12/h4-9,11,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZUPUJZYGUPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(C)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dichlorobenzohydrazide with acetic anhydride under reflux conditions to form 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole.

    Alkylation: The oxadiazole intermediate is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.

    Coupling with methoxyaniline: Finally, the alkylated oxadiazole is coupled with 2-methoxy-5-methylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action at the molecular level.

Mechanism of Action

The mechanism by which N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxyaniline
  • **N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methyl-5-methoxyaniline

Uniqueness

N-[1-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl]-2-methoxy-5-methylaniline is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and methyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.